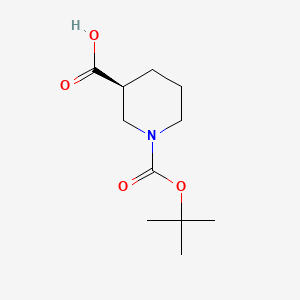

(s)-1-Boc-piperidine-3-carboxylic acid

Vue d'ensemble

Description

(s)-1-Boc-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-Boc-nipecotic acid, is a compound with significant biological activity, particularly in the modulation of the GABA (γ-aminobutyric acid) uptake system. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

- Melting Point : 165–169 °C

- Solubility : Soluble in various organic solvents

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group at the 3-position, which contributes to its biological activity and synthetic utility.

This compound primarily acts as an inhibitor of GABA transporters. GABA is the main inhibitory neurotransmitter in the central nervous system, and its uptake regulation is crucial for maintaining synaptic balance. By modulating GABA uptake, this compound can influence synaptic transmission, potentially providing therapeutic benefits in conditions such as anxiety and epilepsy.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-1-Boc-piperidine-3-carboxylic acid | Enantiomer | Different stereochemistry affecting biological activity |

| Nipecotic Acid | Piperidine derivative | Lacks protective Boc group; directly interacts with GABA receptors |

| 4-Aminobutyric Acid | Simple amino acid | Directly acts as a neurotransmitter; simpler structure |

| 1-Piperidinecarboxylic Acid | Related piperidine derivative | No Boc protection; simpler synthetic pathways |

Therapeutic Implications

Research indicates that this compound and its derivatives have potential applications in treating neurological disorders due to their ability to modulate GABAergic signaling. Some studies have highlighted its potential use as:

- Anxiolytic Agent : By enhancing GABAergic transmission, it may help alleviate anxiety symptoms.

- Antiepileptic Drug : Its action on GABA transporters suggests a role in seizure control.

- Local Anesthetic : Some derivatives have been explored for their analgesic properties through neuronal pathway interactions.

Case Studies and Research Findings

- GABA Transport Inhibition : A study demonstrated that this compound effectively inhibits the GABA transporter, leading to increased extracellular levels of GABA. This effect was shown to enhance synaptic inhibition in neuronal cultures, suggesting its potential for treating epilepsy and anxiety disorders.

- Synthesis and Derivatives : Various synthetic routes have been developed to produce this compound with high yields. These methods allow for further modifications leading to biologically active derivatives that retain or enhance the original compound's activity.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-1-Boc-piperidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance drug efficacy, particularly in the development of:

- Analgesics : Compounds designed to relieve pain.

- Anti-inflammatory drugs : Medications that reduce inflammation.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of novel analgesic compounds using this compound as a key building block. The modifications made to its structure led to increased potency and reduced side effects compared to existing analgesics.

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating complex molecules. Its stability and ease of use make it a preferred choice among researchers.

Table 1: Comparison of Building Blocks in Organic Synthesis

| Compound | Stability | Ease of Use | Applications |

|---|---|---|---|

| This compound | High | Easy | Pharmaceuticals, Organic Synthesis |

| Other Amino Acids | Moderate | Moderate | Peptide Synthesis |

| Simple Carboxylic Acids | Low | Easy | Basic Organic Reactions |

Peptide Synthesis

This compound is also beneficial in peptide synthesis as a protecting group for amines. Protecting groups are essential in synthesizing peptides with specific biological activities, which are vital in drug discovery.

Case Study: Peptide Synthesis Using this compound

Research has shown that using this compound allows for the successful synthesis of peptides with targeted biological functions. The protecting group can be easily removed after the desired peptide structure is achieved, facilitating further modifications.

Material Science

In material science, this compound is employed to modify polymers, enhancing their properties such as thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industries.

Table 2: Properties Enhanced by this compound

| Property | Enhancement Type | Application Area |

|---|---|---|

| Thermal Stability | Increased | High-performance Polymers |

| Mechanical Strength | Improved | Construction Materials |

Neuroscience Research

This compound has been explored in neuroscience for its potential role in developing compounds targeting specific brain receptors. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Case Study: Development of Neurological Compounds

Research indicates that derivatives of this compound have shown promise in targeting receptors associated with neurological disorders such as depression and anxiety. These studies highlight its potential therapeutic applications.

Propriétés

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88495-54-9 | |

| Record name | (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.